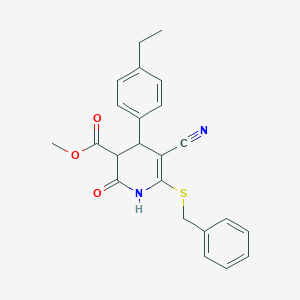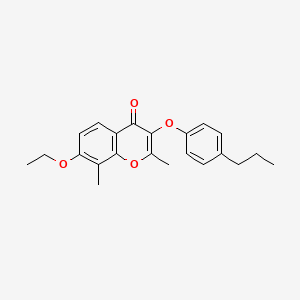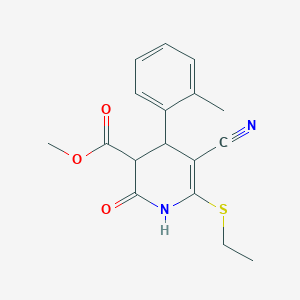![molecular formula C23H17BrO3S B11660593 (2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11660593.png)
(2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one is a complex organic compound with a unique structure that includes benzothiophene and benzylidene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzylidene intermediate: This involves the reaction of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde with a suitable base to form the benzylidene intermediate.
Cyclization to form benzothiophene: The benzylidene intermediate undergoes cyclization with a thiophene derivative under acidic or basic conditions to form the benzothiophene ring.
Final condensation: The benzothiophene intermediate is then condensed with another benzaldehyde derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-[4-(benzyloxy)-2-chloro-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
(2Z)-2-[4-(benzyloxy)-2-fluoro-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
(2Z)-2-[4-(benzyloxy)-2-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (2Z)-2-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C23H17BrO3S |
|---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
(2Z)-2-[(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C23H17BrO3S/c1-26-19-11-16(12-22-23(25)17-9-5-6-10-21(17)28-22)18(24)13-20(19)27-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3/b22-12- |
InChI-Schlüssel |
IHSCSODIUGWXHA-UUYOSTAYSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)Br)OCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3S2)Br)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-7-benzo[1,3]dioxol-5-yl-2-benzo[1,3]dioxol-5-ylmethylene-3-oxo-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11660512.png)

![4-[4-(Benzyloxy)phenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11660521.png)


![11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11660539.png)


![ethyl (2Z)-5-phenyl-2-[2,2,7-trimethyl-1-(naphthalen-1-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B11660556.png)
![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[4-(propan-2-yloxy)phenyl]prop-1-en-2-yl}benzamide](/img/structure/B11660557.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11660560.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11660564.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11660579.png)
